N-[Cyano(1-cyanoethoxy)methyl]benzamide
Description
N-[Cyano(1-cyanoethoxy)methyl]benzamide is a benzamide derivative characterized by a cyanoethoxy substituent attached to the benzamide scaffold via a methyl linkage.
- Hypothetical applications: Based on analogs like N-(Cyano(naphthalen-1-yl)methyl)benzamide (fluoride sensing) and N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)benzamide (kinase inhibition) , this compound may find use in sensing, catalysis, or medicinal chemistry due to its polarizable cyano groups and modular structure.
Properties
CAS No. |
106225-97-2 |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-[cyano(1-cyanoethoxy)methyl]benzamide |
InChI |
InChI=1S/C12H11N3O2/c1-9(7-13)17-11(8-14)15-12(16)10-5-3-2-4-6-10/h2-6,9,11H,1H3,(H,15,16) |
InChI Key |
WHGTWNHQSJMJGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)OC(C#N)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(Cyano(naphthalen-1-yl)methyl)benzamide
- Structure: Features a naphthalene ring substituted with a cyano-methyl group attached to benzamide.
- Synthesis: Prepared via direct acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile.
- Properties/Applications: Exhibits colorimetric fluoride anion sensing due to hydrogen-bonding interactions between the cyano group and fluoride. Solid-state X-ray crystallography confirms planar aromatic stacking, enhancing stability for sensing applications.
- Contrast with target compound : The naphthalene moiety increases aromatic bulk and π-π interactions, whereas the ethoxy chain in the target compound may improve solubility in polar solvents.
N-(1-Cyanovinyl)benzamide
- Structure: Cyano group attached to a vinyl chain (C=C) linked to benzamide.
- Molecular properties: Molecular formula: C₁₀H₈N₂O; monoisotopic mass 172.0635. Conjugation between the vinyl and cyano groups enhances electronic delocalization.
- Contrast : The vinyl group introduces sp² hybridization, altering reactivity (e.g., susceptibility to electrophilic addition) compared to the sp³-hybridized ethoxy chain in the target compound.
N-(Benzimidazol-1-yl methyl)-benzamide derivatives
- Structure : Benzimidazole ring linked via methyl to benzamide.
- Applications : Anti-inflammatory and analgesic agents with reduced gastric toxicity. Docking studies suggest interactions with cyclooxygenase (COX) enzymes.
- Contrast: The benzimidazole moiety introduces basic nitrogen atoms for hydrogen bonding, differing from the electron-deficient cyano groups in the target compound.
N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)benzamide
- Structure: Dichlorophenyl and cyano groups on a benzamide scaffold.
- Applications : SPAK kinase inhibitor for treating hypoxic brain injuries.
Comparative Data Table
Key Findings and Insights
- Electronic effects: Cyano groups in all analogs act as strong electron-withdrawing groups, modulating reactivity and intermolecular interactions. The ethoxy chain in the target compound may introduce steric flexibility and polarity absent in rigid aromatic analogs .
- Synthetic routes: Most analogs are synthesized via acylation (e.g., benzoyl chloride with amines ) or Mannich reactions . The target compound likely follows similar pathways but requires specialized reagents for cyanoethoxy incorporation.
- Stability and solubility : Ethoxy chains may enhance solubility in organic solvents compared to halogenated or aromatic analogs, though at the cost of reduced crystallinity .
Q & A
Basic: What are the primary synthetic routes for N-[Cyano(1-cyanoethoxy)methyl]benzamide, and what reagents are critical for its cyano group incorporation?
Answer:
The compound can be synthesized via cyanoacetylation of amines using alkyl cyanoacetates under catalytic conditions. A common method involves reacting substituted amines with alkyl cyanoacetates (e.g., ethyl cyanoacetate) in the presence of ammonium acetate and heating to 80–100°C to facilitate nucleophilic substitution . Alternatively, direct acylation of cyano-containing intermediates with benzoyl chloride derivatives in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) can yield the target compound, with pyridine or triethylamine often used to scavenge HCl .
Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Answer:
Key optimization parameters include:
- Catalyst selection : Use of DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for efficient coupling under mild conditions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., CCl₄) improve regioselectivity in hydrogen-bonding interactions .
- Temperature control : Lower temperatures (4°C) minimize side reactions during acylation steps .
Post-synthesis, purification via preparative HPLC (e.g., using C18 columns with acetonitrile/water gradients) ensures high purity (>95%) .
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., cyanoethoxy peaks at δ 3.5–4.2 ppm) and confirms benzamide backbone integrity .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for understanding solid-state reactivity .
- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ and amide C=O at ~1650 cm⁻¹) .
Advanced: How can computational methods (e.g., DFT) elucidate the reaction mechanisms and electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates electron density maps to predict nucleophilic attack sites (e.g., electrophilic cyano groups) and transition-state geometries .
- Molecular docking : Models interactions with biological targets (e.g., enzyme active sites) by simulating binding affinities of the benzamide core and cyanoethoxy side chain .
- UV-Vis spectroscopy : Validates computational predictions of charge-transfer interactions in solution-phase studies .
Intermediate: What in vitro assays are recommended to evaluate the biological activity of this compound?
Answer:
- Enzymatic inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates .
- Cytotoxicity screening : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .
- Receptor-binding studies : Use radioligand displacement assays (e.g., for GPCRs) to quantify affinity, with corrections for nonspecific binding .
Advanced: How should researchers address contradictions in biological activity data across studies involving this compound derivatives?
Answer:
- Impurity profiling : Use LC-MS to identify and quantify byproducts (e.g., hydrolyzed cyano groups) that may skew bioactivity results .
- Dose-response validation : Replicate assays across multiple cell lines or enzyme batches to rule out batch-specific variability .
- Structural analogs : Compare activity trends with derivatives (e.g., thiophene- or naphthalene-substituted benzamides) to isolate structure-activity relationships (SAR) .
Intermediate: What strategies mitigate environmental and safety risks during large-scale synthesis of this compound?
Answer:
- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or ethyl acetate .
- Waste minimization : Recover unreacted starting materials via column chromatography or distillation .
- Cyanide handling : Use scavengers (e.g., FeSO₄) to neutralize residual cyanide species in reaction mixtures .
Advanced: How can researchers design analogues of this compound to enhance metabolic stability?
Answer:
- Bioisosteric replacement : Substitute the cyanoethoxy group with trifluoroethoxy or tert-butyl carbamate to reduce CYP450-mediated oxidation .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl) on the benzamide nitrogen to improve bioavailability .
- LogP optimization : Adjust substituents (e.g., fluorine or methoxy groups) to balance solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
